5'-Chloro-5'-deoxy-N,N-dimethyladenosine
CAS No.: 59987-43-8
Cat. No.: VC17305507
Molecular Formula: C12H16ClN5O3
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59987-43-8 |
|---|---|
| Molecular Formula | C12H16ClN5O3 |
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
| Standard InChI Key | KLHFNUBNTSXJOK-WOUKDFQISA-N |
| Isomeric SMILES | CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Modifications
The parent compound, 5'-chloro-5'-deoxyadenosine (molecular formula: , molecular weight: 285.69 g/mol ), features a chlorine atom replacing the 5'-hydroxyl group of adenosine. In the N,N-dimethyl variant, the adenine base undergoes dimethylation at the N6 position, yielding . This modification likely enhances lipophilicity, altering membrane permeability and receptor binding kinetics compared to non-methylated analogs .
Key Structural Attributes:
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Sugar moiety: 5'-deoxyribose with a chlorine substituent.
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Adenine modification: Dimethylation at the N6 position.
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Stereochemistry: Retains β-D-ribofuranose configuration, critical for bioactivity .
Physicochemical Properties
While experimental data for the dimethylated derivative are unavailable, the parent compound’s properties offer predictive insights:
Synthetic Pathways and Analytical Characterization
Synthesis of 5'-Chloro-5'-deoxyadenosine Analogs
The synthesis of 5'-chloro-5'-deoxyadenosine typically involves sulfoxide intermediates. For example, chlorination of adenosine 5'-sulfoxides with iodobenzene dichloride () yields 5'-chloro derivatives . The dimethylated variant would require additional steps, such as:
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Protection of hydroxyl groups: Acetylation of 2'- and 3'-OH positions.
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Sulfoxide formation: Reaction with 4-methoxyphenylthiol.
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Chlorination: Treatment with to introduce the 5'-Cl group.
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Dimethylation: Alkylation of the adenine N6 amine using methyl iodide or dimethyl sulfate.
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Deprotection: Acidic or basic hydrolysis to remove acetyl groups .
Critical Reaction Considerations:
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Stereochemical control: Chlorination at C5' proceeds with retention of configuration, as confirmed by X-ray crystallography .
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Dimethylation efficiency: N6-methylation often requires strong bases (e.g., NaH) to deprotonate the amine prior to alkylation .
Analytical Confirmation
1H-NMR of the parent compound shows characteristic signals:
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Adenine H8: δ 8.35 ppm (s, 1H).
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Ribose H1': δ 5.90 ppm (d, J = 6.0 Hz).
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Chlorine at C5': deshields adjacent protons (H4' and H5') .
For the dimethylated variant, expect: -
N(CH3)2 protons: δ 3.10 ppm (s, 6H).
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Adenine H2: Downfield shift due to diminished hydrogen bonding .
Biological Activity and Mechanistic Implications
Adenosine Receptor Interactions
5'-Chloro-5'-deoxyadenosine analogs act as adenosine A1 receptor (A1AR) agonists. In neuropathic pain models, 5'-Cl5'd-(±)-ENBA (a related chloro derivative) reduced mechanical allodynia and thermal hyperalgesia via A1AR activation, with effects reversible by the antagonist DPCPX . The dimethylated variant may exhibit:
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Enhanced receptor affinity: Hydrophobic N6-methyl groups could improve binding to A1AR’s transmembrane domains.
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Prolonged half-life: Reduced deamination by adenosine deaminase (ADA) due to steric hindrance .
Anti-Inflammatory and Glial Modulation
Chronic administration of 5'-Cl5'd-(±)-ENBA in mice suppressed microglial and astrocyte activation in the spinal cord, correlating with reduced neuropathic pain . Dimethylation might amplify this effect by:
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